molecular formula ClH14NaO8 B14509759 Sodium hypochlorite heptahydrate CAS No. 64131-03-9

Sodium hypochlorite heptahydrate

Cat. No.: B14509759
CAS No.: 64131-03-9
M. Wt: 200.55 g/mol
InChI Key: NNDAWPBPJYHVAE-UHFFFAOYSA-N
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Description

Sodium hypochlorite heptahydrate is a solid chlorine-based compound supplied as a stable crystalline material for research applications . As an inorganic salt of hypochlorous acid, it acts as a potent source of chlorine, functioning as a strong oxidizing agent and antimicrobial in experimental settings . Its mechanism of action is primarily attributed to the formation of hypochlorous acid (HOCl), which penetrates microbial cell walls and causes irreparable damage through the oxidation of essential enzymatic sulfhydryl groups, disruption of nucleic acids, and degradation of cellular proteins and fatty acids . The effectiveness of the compound is highly dependent on concentration and pH, with the hypochlorous acid form being most germicidal at lower pH levels . In the laboratory, this compound is valued for its application as a stable, solid-phase oxidant in various synthetic chemistry processes . Researchers utilize it for the oxidative dearomatization of phenols, the synthesis of hypervalent iodine compounds, and the safe conversion of disulfides or thiols to sulfonyl chlorides . It is critical to handle this compound with care, as it is a strong oxidizer and may be corrosive. This product is designated For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any personal purposes.

Properties

CAS No.

64131-03-9

Molecular Formula

ClH14NaO8

Molecular Weight

200.55 g/mol

IUPAC Name

sodium;hypochlorite;heptahydrate

InChI

InChI=1S/ClO.Na.7H2O/c1-2;;;;;;;;/h;;7*1H2/q-1;+1;;;;;;;

InChI Key

NNDAWPBPJYHVAE-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.O.[O-]Cl.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Hypochlorite Heptahydrate

Controlled Crystallization from Highly Concentrated Aqueous Solutions

The primary method for producing sodium hypochlorite (B82951) heptahydrate involves controlled crystallization from concentrated aqueous solutions. This process is highly dependent on precise control of temperature and concentration.

Optimization of Temperature and Concentration Parameters for Heptahydrate Isolation

The formation of sodium hypochlorite heptahydrate is a delicate process governed by the phase diagram of the sodium hypochlorite-water system. Research has established that specific temperature and concentration ranges are critical for the successful isolation of the heptahydrate form. The crystallization process is typically initiated by cooling a concentrated sodium hypochlorite solution.

The solubility of sodium hypochlorite is a key factor, and the polythermal solubility diagram of the NаClО–NaCl–H₂O system has been studied across a wide temperature range, from -38.0 to 65.4°С. researchgate.net This research helps define the boundaries for the formation of various hydrates, including the pentahydrate and heptahydrate. While the pentahydrate form (NaOCl·5H₂O) is more commonly discussed and is stable if kept refrigerated, the heptahydrate is a distinct crystalline form. wikipedia.org The pentahydrate melts at approximately 25–27 °C. wikipedia.org

The synthesis often involves reacting chlorine gas with a concentrated sodium hydroxide (B78521) solution. amasci.netyoutube.com To achieve a high concentration of sodium hypochlorite suitable for crystallization, a high concentration of sodium hydroxide is used, for instance, a 22% mass fraction. amasci.net The reaction temperature is ideally kept low, between -5 and 0 °C, to favor the formation of the desired hydrate (B1144303) and minimize decomposition. amasci.net In some procedures, the temperature is maintained under 25°C using an ice bath. youtube.com

Table 1: Temperature and Concentration Parameters for Sodium Hypochlorite Synthesis

ParameterValueReference
Reaction Temperature-5 to 0 °C amasci.net
Sodium Hydroxide Concentration22% (mass fraction) amasci.net
Cooling Temperature for CrystallizationRefrigeration youtube.com
Melting Point of Pentahydrate~25 °C youtube.com

Influence of Impurity Levels (e.g., Sodium Chloride, Sodium Hydroxide) on Crystallization Purity

The purity of the final crystalline product is significantly influenced by the presence of impurities, most notably sodium chloride (NaCl) and residual sodium hydroxide (NaOH). Sodium chloride is an unavoidable byproduct of the primary synthesis reaction: 2NaOH + Cl₂ → NaClO + NaCl + H₂O. amasci.netturito.com

The presence of these impurities can affect the crystallization process in several ways:

Solubility and Crystal Growth: Impurities can alter the solubility of sodium hypochlorite and influence the kinetics of crystal growth. researchgate.net The presence of sodium chloride has been found to stabilize slurries of sodium hypochlorite pentahydrate crystals by extending the temperature range for handling. google.com However, high concentrations of impurities can also hinder the crystallization process and reduce the final product's purity. mdpi.comstrath.ac.uk

Eutectic Formation: The sodium hypochlorite–sodium chloride–water system forms several eutectic points, which are critical to understanding the crystallization behavior. researchgate.net The presence of sodium chloride can lead to the co-precipitation of salt crystals, especially at lower temperatures. google.com

pH and Stability: Residual sodium hydroxide is crucial for maintaining a high pH (typically between 11 and 13), which is necessary to stabilize the hypochlorite ion in solution and prevent its disproportionation into chlorate (B79027) and chloride. youtube.comolinchloralkali.comdep.state.pa.us If the pH drops too low due to the consumption of all the sodium hydroxide, the hypochlorite will rapidly decompose. youtube.com Manufacturers often ensure a slight excess of sodium hydroxide (0.10% to 0.40% by weight) to enhance stability. fwrj.com

Table 2: Common Impurities and Their Effects on Crystallization

ImpuritySourceEffect on Crystallization
Sodium Chloride (NaCl) Byproduct of synthesis reactionCan stabilize slurries but also co-precipitate, affecting purity. google.comnih.gov
Sodium Hydroxide (NaOH) Unreacted starting materialEssential for maintaining high pH and stability; excess can affect crystallization. youtube.comfwrj.com
Sodium Chlorate (NaClO₃) Decomposition productFormation is favored by high temperatures and concentrations, reducing yield and purity. hillbrothers.comgoogle.com

Investigation of Seed Crystal Effects on Heptahydrate Formation

The introduction of seed crystals is a common technique in crystallization to control the nucleation process and influence the final crystal size and morphology. In the context of this compound, the use of seed crystals can be beneficial.

Adding a small amount of pre-existing sodium hypochlorite pentahydrate crystals can initiate the crystallization process rapidly, leading to a network of crystals. google.comgoogle.com This seeding can help to increase the crystallization speed and prevent the unwanted formation of crystals on the walls of the crystallization vessel. google.com The effect of seed crystals is a well-established principle in crystallization, where they provide a template for the ordered arrangement of molecules from the solution, thereby overcoming the kinetic barrier for nucleation. While the provided information primarily discusses the pentahydrate, the principle is directly applicable to the crystallization of the heptahydrate form, provided that suitable seed crystals of the heptahydrate are available.

Scale-Up Considerations for Laboratory Synthesis of Crystalline this compound

Scaling up the synthesis of crystalline this compound from a laboratory setting to a larger scale presents several challenges. The manufacturing process often involves either a batch or a continuous method. epa.gov The continuous process, which is more common in industrial settings, allows for better control over the reaction conditions and leads to a more stable product. olinchloralkali.comepa.gov

Key considerations for scale-up include:

Heat Management: The reaction between chlorine and sodium hydroxide is exothermic. Efficient heat removal is critical to maintain the low temperatures required for the stability of the hypochlorite and the formation of the desired hydrate. chemmate.co.nzcastlechem.com.au

Mixing: Ensuring thorough mixing of the reactants is essential for a complete reaction and to avoid localized areas of high or low pH, which could lead to decomposition. youtube.com

Filtration: The separation of the byproduct, sodium chloride, is a crucial step. youtube.comgoogle.com On a larger scale, efficient filtration systems are necessary to handle the slurry and obtain a clear filtrate for crystallization.

Material Compatibility: Sodium hypochlorite is a corrosive and strong oxidizing agent. dep.state.pa.us All equipment used in the synthesis and handling must be made of compatible materials to prevent degradation of the equipment and contamination of the product.

Control of Crystal Size: For applications requiring a pumpable slurry, controlling the crystal size and aspect ratio is important. Milling or crushing can be employed to achieve the desired particle characteristics. google.com

Structural Characterization and Crystallographic Investigations of Sodium Hypochlorite Hydrates

Challenges in Single-Crystal Growth and X-ray Diffraction of Sodium Hypochlorite (B82951) Heptahydrate

The isolation and structural determination of sodium hypochlorite heptahydrate have presented significant challenges. The primary obstacle lies in the inherent instability of concentrated sodium hypochlorite solutions, which are prone to decomposition. The heptahydrate itself is a metastable compound, making the growth of single crystals suitable for X-ray diffraction a difficult task. Reports from the 19th and early 20th centuries mentioned this hydrate (B1144303), but it has been rarely characterized in modern scientific literature due to these difficulties. The successful application of specialized techniques, such as synchrotron energy-dispersive diffraction, has been necessary to obtain structural information from even related elusive metastable hydrated salts like sodium sulfate (B86663) heptahydrate, highlighting the advanced methods required for such compounds. rsc.orgpsu.edu

Comparative Crystallographic Analysis of Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O)

In contrast to the heptahydrate, the pentahydrate of sodium hypochlorite (NaOCl·5H₂O) is significantly more stable and has been successfully characterized using single-crystal X-ray diffraction. wikipedia.orgnih.gov This analysis provides valuable insights into the structural properties of hydrated hypochlorites.

Orthorhombic Crystal System and Space Group Determination

Sodium hypochlorite pentahydrate crystallizes in the orthorhombic system. wikipedia.orggoogle.com The orthorhombic system is characterized by three unequal axes that are all perpendicular to each other. ucl.ac.ukatomic-scale-physics.de The specific space group for NaOCl·5H₂O has been determined, which defines the symmetry elements present in the crystal lattice. google.com There are 59 possible orthorhombic space groups, divided into three crystal classes based on their symmetry elements. ucl.ac.uk

Table 1: Crystallographic Data for Sodium Hypochlorite Pentahydrate

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
a (Å)8.08
b (Å)16.2
c (Å)5.4
Note: Unit cell dimensions can vary slightly between different studies.

Atomic Coordination and Bond Length Analysis within the Pentahydrate Lattice (e.g., Cl–O Bond Length)

Within the crystal lattice of sodium hypochlorite pentahydrate, the sodium cations (Na⁺) and hypochlorite anions (OCl⁻) are coordinated with water molecules. The Cl–O bond length in the pentahydrate has been measured to be 1.686 Å. wikipedia.org Analysis of bond-length distributions for ions bonded to oxygen, like the alkali metals, generally shows a positively skewed Gaussian distribution. nih.gov This detailed information on atomic arrangement and bonding is fundamental to understanding the chemical properties of the compound.

Table 2: Selected Interatomic Distances for Sodium Hypochlorite Pentahydrate

BondBond Length (Å)
Cl–O1.686
Data derived from single-crystal X-ray diffraction studies. wikipedia.org

Supramolecular Architecture: Tapes of Hydrated Cations and Anions

The crystal structure of sodium hypochlorite pentahydrate reveals a fascinating supramolecular architecture. The hydrated sodium cations and hypochlorite anions are organized into tape-like structures. This arrangement is a result of the interactions between the ions and the surrounding water molecules. The concept of "super-ions," where cations are bound by hydrated anions, has been identified as a structure-directing agent in the formation of other inorganic compounds like zeolites, suggesting a parallel in the organized structure of hydrated salts. rsc.org The study of how hydrated anion clusters are recognized and organized is a significant area of supramolecular chemistry. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Identification in Sodium Hypochlorite Hydrates

Powder X-ray diffraction (PXRD) is a powerful and essential technique for identifying different crystalline phases, or polymorphs, of sodium hypochlorite hydrates. researchgate.netncl.ac.uk Since different hydrates will produce unique diffraction patterns, PXRD can be used to distinguish between the pentahydrate, the elusive heptahydrate, and any other potential polymorphic forms. ncl.ac.uknih.gov

The technique is particularly valuable for phase identification in mixtures, allowing for the detection of impurities or the presence of multiple hydrate phases within a single sample. xray.cz However, factors such as preferred orientation of the crystals can interfere with the analysis and must be carefully considered to avoid misinterpretation of the results. researchgate.net For complex systems, synchrotron X-ray powder diffraction can provide the high resolution needed to unequivocally characterize degradation products or various phases present. researchgate.net

Theoretical Crystallography and Computational Polymorph Screening for Hydrate Forms

The empirical determination of crystal structures, particularly for unstable or sensitive compounds like sodium hypochlorite hydrates, is often complemented and guided by theoretical and computational methods. These approaches not only provide a framework for understanding the fundamental interactions governing crystal packing but also enable the prediction of potential polymorphic forms that may not be readily accessible through experimental techniques.

Theoretical crystallography, in the context of sodium hypochlorite hydrates, involves the use of computational chemistry to model and predict the three-dimensional arrangement of sodium cations (Na⁺), hypochlorite anions (ClO⁻), and water molecules in a crystalline lattice. This is primarily achieved through methods rooted in quantum mechanics, such as Density Functional Theory (DFT). aip.org DFT calculations can accurately model the electronic structure of the constituent ions and molecules, providing insights into bond lengths, bond angles, and the nature of intermolecular forces, including the crucial hydrogen bonding networks that stabilize hydrate structures. aip.orgresearchgate.net

Computational polymorph screening is an extension of these theoretical methods, aimed at identifying all possible stable and metastable crystal structures for a given compound under various conditions. This process is particularly valuable for hydrates, where the number of water molecules in the crystal lattice can vary, leading to a range of potential stoichiometries and packing arrangements. The screening process typically involves generating a multitude of hypothetical crystal structures and then evaluating their relative thermodynamic stabilities, often by calculating their lattice energies. acs.orgnsf.gov

Recent advancements in computational algorithms and processing power have made such screenings increasingly feasible. For instance, global search algorithms can be combined with DFT to explore the potential energy surface of a system and identify low-energy, and therefore plausible, crystal structures. researchgate.net These ab initio crystal structure prediction methods are instrumental in understanding the landscape of possible solid forms of a material. nih.gov

While extensive computational polymorph screening studies for the full range of possible sodium hypochlorite hydrates are not widely published, the foundational methodologies are well-established. Such studies would involve generating and assessing the stability of various hydrate forms (monohydrate, dihydrate, etc.) to predict which are most likely to form.

The following table summarizes the key computational approaches and their applications in the study of crystalline hydrates:

Computational MethodApplication in Hydrate ResearchKey Insights Provided
Density Functional Theory (DFT) Calculation of electronic structure and energies of crystal structures. aip.orgresearchgate.netAccurate bond lengths, bond angles, charge distribution, and intermolecular interaction energies.
Periodic DFT Modeling of infinite crystal lattices. aip.orgLattice parameters, unit cell geometry, and cohesive energies of the solid state.
Ab Initio Crystal Structure Prediction Generation and ranking of hypothetical crystal structures. nih.govIdentification of potential polymorphs and their relative stabilities.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of atoms in a crystal over time. nih.govUnderstanding of phase transitions, thermal stability, and the role of water molecule dynamics.

The synergy between theoretical predictions and experimental validation is crucial. Computational screening can guide experimental efforts by identifying promising conditions for the synthesis of new polymorphic or hydrated forms. Conversely, experimental data provides the necessary benchmark for refining and validating theoretical models, ensuring their predictive accuracy. The ongoing development of computational methods promises to further unravel the complex structural chemistry of sodium hypochlorite and its hydrates.

Spectroscopic Probing and Vibrational Dynamics of Sodium Hypochlorite Hydrates

Raman Spectroscopy for In-Situ Analysis of Hydrate (B1144303) Forms

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of molecules. It is exceptionally well-suited for the in-situ analysis of crystalline materials and for monitoring changes in their structure, making it invaluable for studying sodium hypochlorite (B82951) hydrates.

The vibrational spectrum of crystalline sodium hypochlorite hydrates is characterized by modes originating from the hypochlorite anion (ClO⁻) and the water molecules of hydration. While specific data for the heptahydrate is limited, analysis of the closely related sodium hypochlorite pentahydrate (NaOCl·5H₂O) offers significant insights. The primary vibrational mode for the hypochlorite ion is the Cl-O stretch. In the hydrated crystalline form, this mode is influenced by its local environment and hydrogen bonding interactions with water molecules.

Research on NaOCl·5H₂O has assigned the strong Raman band observed between 710 and 730 cm⁻¹ to the symmetric stretching vibration of the Cl-O bond within the hypochlorite anion. researchgate.net The water molecules give rise to distinct bands corresponding to their librational, bending, and stretching modes, although these are often broad and complex due to the extensive hydrogen-bonding network within the crystal lattice.

Table 1: Assignment of Key Raman Vibrational Modes in a Crystalline Sodium Hypochlorite Hydrate (NaOCl·5H₂O)

Vibrational ModeWavenumber (cm⁻¹)DescriptionReference
Cl-O Stretch~714Symmetric stretch of the hypochlorite anion researchgate.netnih.gov
O-H Bending~1650Bending mode of lattice water nih.gov
O-H Stretching3000 - 3600Stretching modes of lattice water, showing broad features due to hydrogen bonding nih.gov

This data is based on studies of sodium hypochlorite pentahydrate and general observations of hydrated salts, as specific vibrational mode assignments for the heptahydrate are not extensively documented.

Variable-temperature Raman spectroscopy is a powerful method for characterizing phase transitions in hydrated crystals. By monitoring the Raman spectrum as a function of temperature, changes in the crystal lattice, hydration state, and molecular environment can be detected through shifts in peak position, changes in peak width, and the appearance or disappearance of bands.

For instance, studies on NaOCl·5H₂O have utilized variable-temperature Raman spectroscopy to support structural data obtained from X-ray diffraction. researchgate.net As the temperature is varied, shifts in the Cl-O stretching frequency can indicate changes in the bond length and the strength of intermolecular interactions. The melting or dehydration of the hydrate is clearly observable as the sharp peaks characteristic of the crystalline solid are replaced by the broad bands of the liquid state. nih.gov This technique allows for the precise determination of phase transition temperatures and provides insights into the dynamics of these transformations. nih.govnih.gov Although detailed studies specifically on sodium hypochlorite heptahydrate are not widely available, the methodology applied to the pentahydrate demonstrates the potential of this technique for characterizing its thermal stability and phase behavior. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Fingerprinting and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing a unique "chemical fingerprint" based on the vibrational modes of its constituent functional groups. nih.gov For this compound, FT-IR is crucial for identifying the compound and probing the extensive network of intermolecular interactions, primarily hydrogen bonds, between the hypochlorite ions and water molecules.

The FT-IR spectrum of a hydrated salt is dominated by the absorption bands of water, which include a broad, strong band in the 3000-3600 cm⁻¹ region corresponding to O-H stretching vibrations and a band around 1600-1650 cm⁻¹ due to the H-O-H bending mode. The breadth and position of the O-H stretching band are particularly sensitive to the strength and nature of hydrogen bonding within the crystal. researchgate.net The hypochlorite ion (ClO⁻) exhibits a characteristic stretching vibration, which, like in Raman spectroscopy, is sensitive to its environment.

By analyzing shifts in these absorption bands compared to non-hydrated forms or other hydrates, FT-IR can reveal details about the strength and geometry of the hydrogen bonds between the water molecules and the oxygen atom of the hypochlorite anion. researchgate.netdntb.gov.uasemanticscholar.org This information is fundamental to understanding the structural stability and properties of this compound. While comprehensive FT-IR data for the heptahydrate is not readily found in the literature, data for sodium hypochlorite solutions provide reference points for the characteristic absorption regions. nist.govnist.gov

Table 2: Typical FT-IR Absorption Regions for Sodium Hypochlorite Hydrates

Functional GroupApproximate Wavenumber (cm⁻¹)Vibrational ModeSignificance
O-H (Water)3000 - 3600StretchingBroadness indicates extensive hydrogen bonding
H-O-H (Water)1600 - 1650BendingConfirms presence of hydration water
Cl-O650 - 800StretchingCharacteristic of the hypochlorite anion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Hydration States and Molecular Mobility

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure, dynamics, and the chemical environment of atoms. For this compound, ¹H (proton) NMR is particularly useful for investigating the state of water molecules, while solid-state NMR techniques can elucidate molecular mobility within the crystal lattice.

The number of distinct water environments in the crystal structure can be determined by the number of resolved signals in a high-resolution solid-state ¹H NMR spectrum. The chemical shifts of these signals provide information about the different hydrogen-bonding environments experienced by the water molecules. nih.gov

Furthermore, NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the self-diffusion coefficients of species, offering insights into their molecular mobility. nih.govchemrxiv.org In the context of a hydrate, variable-temperature NMR can track changes in the mobility of water molecules leading up to and during a phase transition, such as melting or dehydration. As the temperature increases, the narrowing of NMR signals indicates increased molecular motion. surrey.ac.uk While specific NMR studies on this compound are not prevalent, the principles of the technique are widely applied to understand hydration and dynamics in various crystalline and porous systems. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation and Speciation in Hydrated Environments

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. For sodium hypochlorite, this technique is primarily used to quantify its concentration in aqueous solutions and to study the equilibrium between the hypochlorite ion (ClO⁻) and hypochlorous acid (HOCl).

In aqueous solutions, the hypochlorite ion exhibits a characteristic absorption maximum at approximately 292 nm. researchgate.netnih.govjecst.org The position and intensity of this peak are influenced by the surrounding environment, including the presence of water molecules that can solvate the ion. The hydration shell around the ClO⁻ ion in this compound influences its electronic structure. The interaction between the water molecules and the ion can cause shifts in the energy levels of the molecular orbitals, which would be reflected in the UV-Vis absorption spectrum of the dissolved solid.

The speciation in a hydrated environment is also critical. In solution, the equilibrium between ClO⁻ and its conjugate acid, HOCl (which has an absorption maximum around 236 nm), is pH-dependent. researchgate.net While solid-state UV-Vis spectroscopy of the heptahydrate crystal is less common, analysis of its aqueous solutions provides essential information about the electronic transitions of the hydrated hypochlorite ion and its behavior in environments where water is abundant. researchgate.netrsc.org

Table 3: UV-Vis Absorption Maxima for Hypochlorite Species in Aqueous Environments

SpeciesAbsorption Maximum (λ_max)EnvironmentReference
Hypochlorite Ion (ClO⁻)~292 nmAqueous Solution (Alkaline/Neutral pH) nih.govjecst.org
Hypochlorous Acid (HOCl)~236 nmAqueous Solution (Acidic pH) researchgate.net

Theoretical and Computational Chemistry of Sodium Hypochlorite Hydrates

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed in chemistry and materials science to predict molecular properties with high accuracy. For sodium hypochlorite (B82951) hydrates, DFT is instrumental in determining the fundamental characteristics of the hypochlorite ion and its interaction with the surrounding water molecules in the crystal lattice.

Geometry Optimization and Energetic Calculations for Hydrated Species

Geometry optimization is a fundamental application of DFT where the total energy of a molecular system is minimized with respect to the positions of its atoms. This process yields the most stable, lowest-energy structure of the molecule or crystal. For sodium hypochlorite heptahydrate, this involves calculating the precise bond lengths, bond angles, and dihedral angles for the hypochlorite ion (OCl⁻) and the surrounding seven water molecules within the crystal's unit cell.

The process begins with an initial guess of the atomic coordinates, often taken from experimental crystallographic data. The forces on each atom are then calculated, and the atoms are moved in a direction that reduces these forces, iteratively approaching a "stationary point" on the potential energy surface. Energetic calculations at this optimized geometry provide key thermodynamic data, such as the total electronic energy and the enthalpy of formation. These calculations are crucial for comparing the relative stabilities of different hydrate (B1144303) forms (e.g., pentahydrate vs. heptahydrate) or different crystal polymorphs. Various DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) can be employed, with the choice affecting the accuracy and computational cost. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Hydrated Hypochlorite System

ParameterDescriptionHypothetical Value
E_total (Hartree)Total electronic energy of the optimized unit cell.-1255.432
ΔH_f (kJ/mol)Enthalpy of formation of the hydrated crystal.-1450.7
Bond Length (O-Cl) (Å)The equilibrium distance between the oxygen and chlorine atoms.1.695
Bond Angle (H-O-H) (°)The angle within the water molecules of hydration.105.2
Hydrogen Bond (O_w···O_cl) (Å)Distance between a water oxygen and the hypochlorite oxygen.2.75

Note: The values in this table are hypothetical and serve to illustrate the types of data generated by DFT calculations. Actual values would require specific, dedicated computational studies.

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies)

Once the geometry of the system is optimized, DFT can be used to calculate the second derivatives of the energy with respect to atomic positions. This information allows for the prediction of vibrational frequencies, which correspond to the resonant frequencies of molecular vibrations. These calculated frequencies can be directly compared to experimental spectroscopic data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net

This predictive capability is invaluable for interpreting experimental spectra. nih.govmdpi.com For this compound, calculations can distinguish the vibrational modes associated with the O-Cl stretch, the various bending and stretching modes of the water molecules (H₂O), and the librational (rocking or twisting) modes of water within the crystal lattice. Comparing the calculated spectrum of the hydrated species to the anhydrous salt and pure water allows for the precise identification of spectral features arising from the hydration structure. Often, calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies. mdpi.com

Table 2: Example of Predicted Vibrational Frequencies and Their Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-Cl)725714O-Cl bond stretching
δ(H-O-H)16201605Water scissoring (bending)
ν(O-H)3350 - 35003300 - 3480Water O-H bond stretching (symmetric & asymmetric)
Librational Modes450 - 650440 - 670Restricted rotation (rocking, wagging, twisting) of H₂O in the lattice

Note: This table is illustrative. The calculated and experimental values are representative and not specific to a published study on this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Hydration Environment

While DFT provides a static, time-independent picture of the system, Molecular Dynamics (MD) simulations are used to model the atomic-level motion and temporal evolution of the system. bangor.ac.uk MD solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system's properties change over time. This is particularly useful for studying the dynamic nature of the water molecules within the this compound crystal.

Simulation of Water Molecule Reorientation and Diffusion within Crystal Lattices

In an MD simulation of this compound, a simulation box containing multiple unit cells of the crystal is constructed. The interactions between atoms are described by a "force field," a set of parameters that define the potential energy of the system. The simulation then proceeds for a set duration (from picoseconds to microseconds), tracking the position and velocity of every atom.

From the resulting trajectory, the movement of water molecules can be analyzed. The diffusion coefficient (D) of water can be calculated from the mean square displacement (MSD) over time, indicating how mobile the water molecules are within the lattice. The reorientational dynamics, or how quickly water molecules tumble, can be quantified by calculating the dipole autocorrelation function. These simulations reveal whether the water molecules are rigidly fixed in place or exhibit liquid-like motion within the crystal structure, which has significant implications for the material's stability and properties.

Investigation of Interfacial Interactions at Hydrate Surfaces

MD simulations are also exceptionally well-suited for studying interfaces, such as the surface where a this compound crystal meets a surrounding aqueous solution or gas phase. arxiv.orgarxiv.org By constructing a simulation model with a crystal slab surrounded by water, researchers can investigate the molecular structure and forces at this boundary.

Key properties that can be calculated include the interfacial energy, which quantifies the energetic cost of creating the surface. researchgate.net Density profiles of sodium ions, hypochlorite ions, and water molecules as a function of distance from the surface can reveal how the crystal structure terminates and how the surrounding water organizes in response. researchgate.net Furthermore, the orientation of water molecules at the interface can be analyzed to understand the surface's hydrophilic or hydrophobic character. These simulations provide a molecular-level picture of processes like dissolution or surface reactions.

Table 3: Interfacial Properties Investigated via MD Simulations

PropertyDescription
Interfacial TensionThe excess free energy per unit area of the interface between the hydrate crystal and its environment (e.g., water).
Water Density ProfileThe variation in the local density of water molecules as a function of distance from the crystal surface.
Ion Density ProfileThe distribution of Na⁺ and OCl⁻ ions near the surface, indicating surface charge and structure.
Water OrientationThe preferential alignment of water molecule dipoles relative to the surface normal, indicating hydrogen bonding patterns.
Surface Diffusion CoefficientThe rate of diffusion for molecules adsorbed on the crystal surface.

Advanced Computational Models for Predicting Hydrate Formation and Stability

Predicting the conditions under which a specific hydrate, like this compound, will form and remain stable is a complex challenge. Advanced computational models, often combining elements of quantum mechanics and statistical mechanics, are used to address this. These models aim to calculate the free energy of formation for the hydrate crystal from its constituent parts (anhydrous sodium hypochlorite and water).

The relative stability of different hydrates (e.g., pentahydrate vs. heptahydrate) or the hydrate versus the anhydrous salt in solution can be determined by comparing their Gibbs free energies under specific conditions of temperature and pressure. Methods like thermodynamic integration or free energy perturbation, which are implemented within an MD framework, can be used to compute the free energy difference between two states. For example, one could calculate the free energy change associated with "growing" the interactions between an anhydrous crystal and surrounding water molecules to form the stable hydrate structure. These calculations are computationally intensive but provide fundamental predictions about the material's phase diagram and stability, guiding experimental efforts in synthesis and storage.

Solid State Chemical Reactivity and Transformations of Sodium Hypochlorite Hydrates

Reactivity of Crystalline Sodium Hypochlorite (B82951) Hydrates as Oxidizing Agents in Organic Synthesis

The use of solid sodium hypochlorite hydrates has marked a significant advancement in oxidation chemistry, providing efficient and environmentally benign methods for various transformations. usra.edu Their solid nature allows for easier handling and dosing compared to aqueous solutions. acs.org

Crystalline sodium hypochlorite hydrates are effective oxidants for a range of organic transformations, most notably the oxidation of alcohols. The mechanism often involves the use of a catalyst, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). usra.eduwikipedia.org In this catalytic cycle, TEMPO is first oxidized by hypochlorite to form the highly reactive N-oxoammonium ion. This species then rapidly oxidizes the alcohol to the corresponding aldehyde or ketone. forceflowscales.com

The use of sodium hypochlorite pentahydrate crystals often eliminates the need for pH adjustment, which is a common requirement when using conventional aqueous bleach to optimize reaction rates. nih.govwikipedia.org The oxidation can proceed efficiently without nitroxyl (B88944) radicals as well, particularly for the selective oxidation of allylic, benzylic, and secondary alcohols in solvents like acetonitrile. nih.gov The higher concentration of the primary oxidant, hypochlorous acid (HOCl), on the surface of the crystalline solid is thought to contribute to its enhanced reactivity compared to dilute solutions. usra.edu

In the oxidation of sulfides, a plausible mechanism involves the initial chlorination of the sulfur atom by hypochlorous acid, followed by the substitution of the chlorine atom by oxygen to form the sulfoxide. usra.edu Further oxidation can then produce the corresponding sulfone. usra.edu

Beyond oxidation, crystalline sodium hypochlorite hydrates serve as effective chlorinating reagents. researchgate.net This functionality has been demonstrated in the tandem conversion of β,γ-unsaturated carboxylic acids into α,β-unsaturated lactones. The proposed mechanism involves an electrophilic attack of HOCl, formed from the reaction between the acidic substrate and the hypochlorite hydrate (B1144303), on the carbon-carbon double bond. researchgate.net This generates a chloronium ion intermediate, which then undergoes intramolecular cyclization to yield the final lactone product. researchgate.net This represents a significant application of sodium hypochlorite as an electrophilic chlorinating agent for simple alkenes. researchgate.net

Furthermore, under acidic conditions (e.g., pH 5), sodium hypochlorite pentahydrate can effectively chlorinate active methylene (B1212753) sites, leading to dichlorinated products. nih.gov This highlights the dual role of the reagent, acting as either an oxidant or a chlorinating agent depending on the reaction environment. nih.gov

The pH of the reaction medium is a critical parameter that dictates the reactivity and selectivity of sodium hypochlorite hydrates. The reactivity of 1,3-dicarbonyl compounds with NaOCl·5H₂O demonstrates this dependence vividly: under weakly basic conditions (pH ~12), oxidation occurs to yield carboxylic acids, whereas under acidic conditions (pH ~5, achieved by adding acetic acid), chlorination of the active methylene group is the dominant reaction. nih.gov

The use of crystalline hydrates provides inherent advantages in controlling the reaction environment. An aqueous solution made from NaOCl·5H₂O has a natural pH of 11-12. usra.edu This allows many oxidations, such as the TEMPO-catalyzed oxidation of alcohols, to proceed efficiently without the external addition of buffers like sodium bicarbonate, a step often necessary with conventional, more alkaline, aqueous bleach. usra.eduwikipedia.org

The choice of solvent also has a profound impact. For instance, in the oxidation of sulfides to sulfoxides and sulfones, using nonpolar solvents helps to suppress the formation of chlorinated byproducts. usra.edu This is because the alkali species, which can promote side reactions, are less soluble in the nonpolar organic phase. usra.edu The ability to use NaOCl·5H₂O as a solid slurry or in a highly concentrated solution further enhances its versatility and volume efficiency in industrial applications. usra.edu

Table 1: Effect of pH on the Reaction of 1,3-Dicarbonyls with NaOCl·5H₂O This table illustrates how pH determines the reaction outcome when using sodium hypochlorite pentahydrate.

pH LevelReaction ConditionsPrimary ProductReference
~12Weakly basicCarboxylic Acids nih.gov
~5Acetic Acid addedDichlorinated Products nih.gov

Mechanochemical Applications of Sodium Hypochlorite Hydrates

Mechanochemistry, which utilizes mechanical force from methods like ball milling to drive chemical reactions, is a growing field in sustainable chemistry. rug.nlhydroinstruments.com However, based on a review of available scientific literature, the specific application of sodium hypochlorite heptahydrate or other sodium hypochlorite hydrates as reagents in mechanochemical synthesis does not appear to be a well-documented area of research. While mechanochemical methods have been applied to a wide range of organic and inorganic syntheses, including polymerizations and the formation of complex oxides, their use with hypochlorite hydrates as the primary reactant or oxidant is not prominently reported. rug.nlresearchgate.net

Interconversion Dynamics between Sodium Hypochlorite Hydrate Forms (Heptahydrate, Pentahydrate)

Sodium hypochlorite can form several stable hydrates, and their existence and interconversion are governed by temperature and concentration. usra.edu While the anhydrous form is explosive, the hydrated forms, particularly the pentahydrate, are significantly more stable and can be handled safely under refrigeration. wikipedia.org

The phase behavior of the sodium hypochlorite-water system has been studied to understand the stability of its different hydrates. Stability diagrams show that sodium hypochlorite forms at least two distinct hydrated crystals from aqueous solutions: the pentahydrate (NaOCl·5H₂O) and a hydrate with a 2.5:1 water-to-NaOCl ratio (NaOCl·2.5H₂O). usra.edu

These diagrams delineate the specific temperature and concentration ranges where each solid phase is in equilibrium with the liquid solution. For instance, a eutectic temperature of 256.5 K (-16.65 °C) is observed at a sodium hypochlorite concentration of 19.2 wt%, where ice and a hydrated form of sodium hypochlorite coexist. usra.edu The pentahydrate itself has a melting point of approximately 18-25 °C. wikipedia.org

Some older literature also refers to a highly unstable heptahydrate (NaOCl·7H₂O). The transitions between these hydrate forms are thermally induced. As a concentrated solution of sodium hypochlorite is cooled, different hydrates will crystallize out depending on the precise temperature and concentration, a principle that is fundamental to the industrial production and purification of these solid reagents. Heating these hydrates can lead to their decomposition. forceflowscales.com

Table 2: Characterized Hydrates of Sodium Hypochlorite This table summarizes the different known hydrated forms of sodium hypochlorite and their key thermal properties.

Compound NameFormulaMelting PointEutectic Temperature (with ice)Reference
Sodium hypochlorite pentahydrateNaOCl·5H₂O~18-25 °C-16.65 °C (at 19.2 wt%) usra.eduwikipedia.org
Sodium hypochlorite hydrate (2.5)NaOCl·2.5H₂O--16.65 °C (at 19.2 wt%) usra.edu
This compoundNaOCl·7H₂OUnstableNot specified

Environmental Factors Influencing Hydrate Stability and Transformation (e.g., Humidity, Temperature)

The stability of sodium hypochlorite hydrates in the solid state is significantly influenced by environmental conditions, primarily temperature and atmospheric humidity. These factors can induce transformations between different hydrate forms and lead to the decomposition of the compound.

Influence of Temperature

Temperature is a critical factor governing the stability and transformation of sodium hypochlorite hydrates. The heptahydrate form, in particular, is noted for its thermal instability. atomistry.com

Heating this compound to as low as 20°C causes it to form a turbid liquid. atomistry.com Upon slow cooling, this liquid does not revert to the heptahydrate form but instead crystallizes as sodium hypochlorite pentahydrate (NaClO·5H₂O), indicating a temperature-induced transformation. atomistry.com The pentahydrate itself has a low melting point, reported to be between 18°C and 27°C. wikipedia.orgnih.govchemicals.co.uk

Higher temperatures accelerate the decomposition of sodium hypochlorite. While most detailed kinetic studies are performed on aqueous solutions, the data indicates a strong correlation between temperature and the rate of degradation. For instance, the decomposition rate of sodium hypochlorite solutions has been observed to increase by a factor of 3.5 for every 10°C rise in temperature. hillbrothers.com In solution, this decomposition primarily leads to the formation of sodium chlorate (B79027) and sodium chloride. wikipedia.orghillbrothers.com Above 50°C, the uncatalyzed decomposition to chlorate is significantly accelerated. researchgate.net The anhydrous solid, which can be formed from the dehydration of hydrates, is violently unstable and decomposes explosively upon heating. nih.gov

The stability of the pentahydrate, a product of the heptahydrate's initial transformation, is also highly dependent on temperature. It decomposes rapidly at room temperature but is significantly more stable when refrigerated. wikipedia.org Research has shown that at 7°C, the pentahydrate exhibits only 1% decomposition over 360 days, highlighting the crucial role of low temperatures in preserving the integrity of solid sodium hypochlorite hydrates. wikipedia.orgscribd.com

Hydrate FormTemperature (°C)ObservationSource(s)
This compound20Transforms into a turbid liquid, which recrystallizes as the pentahydrate upon cooling. atomistry.com
Sodium Hypochlorite Pentahydrate71% decomposition over 360 days. wikipedia.orgscribd.com
Sodium Hypochlorite Pentahydrate18-27Melting point. wikipedia.orgnih.govchemicals.co.uk
Sodium Hypochlorite PentahydrateRoom TemperatureDecomposes rapidly. wikipedia.org
Sodium Hypochlorite SolutionsIncrease of 10Decomposition rate increases by a factor of 3.5. hillbrothers.com
Sodium Hypochlorite Solutions>50Accelerated decomposition to sodium chlorate. researchgate.net

Influence of Humidity and Air

Atmospheric conditions, including humidity and the presence of gases like carbon dioxide, also play a role in the stability of sodium hypochlorite hydrates.

This compound is described as a hygroscopic substance, meaning it readily absorbs moisture from the air. atomistry.com This property can affect its crystalline structure and stability. The related pentahydrate is known to be stable at ordinary temperatures when kept in the absence of air. atomistry.com

Exposure to air, and specifically to the carbon dioxide within it, can lead to the decomposition of solid sodium hypochlorite hydrates. osti.gov The anhydrous form is particularly unstable in air unless it is mixed with a stabilizer like sodium hydroxide (B78521). nih.gov The decomposition process in the presence of air can be complex, but it is established that contact with carbon dioxide contributes to the degradation of the solid material. osti.gov

CompoundEnvironmental FactorEffectSource(s)
This compoundHumidityHygroscopic (absorbs moisture from the air). atomistry.com
Sodium Hypochlorite PentahydrateAirStable at ordinary temperatures in the absence of air. atomistry.com
Solid Sodium Hypochlorite HydratesCarbon Dioxide in AirContributes to decomposition. osti.gov
Anhydrous Sodium HypochloriteAirUnstable unless mixed with sodium hydroxide. nih.gov

Advanced Analytical Techniques in Sodium Hypochlorite Hydrate Research

High-Resolution X-ray Powder Diffraction (XRPD) for Phase Purity and Polymorph Identification

High-Resolution X-ray Powder Diffraction (XRPD) is an indispensable, non-destructive technique for the solid-state characterization of crystalline materials like sodium hypochlorite (B82951) heptahydrate. It is fundamentally important for confirming the phase purity of a synthesized batch, ensuring that the desired hydrate (B1144303) is present and that other crystalline forms, such as the pentahydrate, anhydrous salts, or precursor materials like sodium chloride, are absent. researchgate.nettcd.ie

The technique works by directing a beam of X-rays at a powdered sample and measuring the scattering angles of the diffracted rays. tcd.ie Each crystalline phase produces a unique diffraction pattern, a "fingerprint," characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. By comparing the experimental diffraction pattern of a sample to a reference pattern from a database, such as those maintained by the Joint Committee on Powder Diffraction Standards (JCPDS), one can definitively identify the crystalline phases present. researchgate.net For instance, the characteristic diffraction peaks for halite (sodium chloride) are well-established and can be easily identified if present as an impurity. researchgate.net

Furthermore, XRPD is crucial for identifying and distinguishing between different polymorphs or hydrates of the same compound. Different crystal structures will produce distinct powder patterns. Although specific indexed diffraction data for sodium hypochlorite heptahydrate is not widely published, the principle remains that its XRPD pattern would be uniquely different from that of the more commonly studied sodium hypochlorite pentahydrate. Synchrotron-based XRPD offers even higher resolution and sensitivity, making it possible to detect trace crystalline impurities or subtle structural differences. researchgate.netnih.gov This high-energy X-ray source is particularly useful for studying reaction products and degradation pathways in complex mixtures. researchgate.netnih.gov

Table 1: Representative XRPD Peaks for Common Impurities

CompoundCrystal SystemKey Diffraction Peaks (2θ)JCPDS Reference
Sodium Chloride (Halite)Cubic27.4°, 31.7°, 45.4°, 56.4°JCPDS No. 05-0628 researchgate.net
Potassium Chloride (Sylvite)Cubic28.5°, 40.9° researchgate.net

This table provides examples of diffraction peaks for potential impurities. The specific pattern for this compound would be unique to its crystal structure.

Micro-Raman and Micro-FTIR Spectroscopy for Localized Analysis

Vibrational spectroscopy techniques, such as Micro-Raman and Micro-Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for probing the molecular structure of sodium hypochlorite hydrates at a microscopic level. matestlabs.comresearchgate.net These non-destructive methods provide information about the chemical bonds within a sample, allowing for the identification of functional groups and the characterization of local chemical environments. tescan-analytics.com

Micro-Raman Spectroscopy involves illuminating a microscopic spot on the sample with a monochromatic laser. The scattered light is then analyzed. While most light is scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering), having shifted in frequency due to interactions with molecular vibrations. longdom.org The resulting Raman spectrum provides a detailed chemical fingerprint. For sodium hypochlorite hydrates, Raman spectroscopy can identify the characteristic stretching vibration of the hypochlorite (ClO⁻) ion, which typically appears around 713 cm⁻¹. researchgate.net It can also detect the presence of water molecules through their vibrational modes and identify other species like chlorate (B79027) (a common degradation product) or precursor materials. researchgate.net The confocal capability of modern Raman microscopes allows for high spatial resolution, making it possible to analyze individual crystals, map chemical heterogeneity across a sample, and study changes in spore components after treatment with sodium hypochlorite. mpg.deplymouth.ac.ukbiorxiv.org

Micro-FTIR Spectroscopy complements Raman by measuring the absorption of infrared light by the sample. tescan-analytics.com A beam of infrared radiation is passed through the sample, and the instrument measures which wavelengths are absorbed. matestlabs.com These absorptions correspond to the vibrational frequencies of specific chemical bonds. tescan-analytics.com For this compound, FTIR is particularly sensitive to the vibrations of water molecules, providing information on the hydration state. researchgate.net The O-H stretching and bending modes of water in the crystal lattice produce strong absorption bands. researchgate.net The technique can also detect the ClO⁻ group and potential impurities. researchgate.net Using an Attenuated Total Reflection (ATR) objective, micro-FTIR can analyze the surface of a sample with high spatial resolution, making it suitable for identifying localized contaminants or degradation spots. tescan-analytics.commooreanalytical.com

Table 2: Key Vibrational Modes for Sodium Hypochlorite Hydrate Analysis

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Assignment
Cl-O StretchRaman~713Hypochlorite ion (ClO⁻) researchgate.net
O-H StretchFTIR / Raman3100 - 3650Water of hydration (H₂O) researchgate.net
H-O-H BendFTIR / Raman1575 - 1700Water of hydration (H₂O) researchgate.net
Cl-O StretchRaman~726Hypochlorous Acid (HOCl) researchgate.net
Cl-O StretchRaman~933Chlorate ion (ClO₃⁻) researchgate.net

Combined Thermogravimetric Analysis-Differential Scanning Calorimetry-Mass Spectrometry (TGA-DSC-MS)

The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) provides a comprehensive understanding of the thermal stability and decomposition behavior of this compound. iastate.edupsu.edu This simultaneous technique measures changes in mass and heat flow as a function of temperature, while identifying the gaseous products evolved during decomposition. mpg.deresearchgate.net

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated at a controlled rate. mpg.de For a hydrate like this compound, TGA reveals the temperature ranges at which dehydration occurs. The resulting TGA curve shows distinct steps of mass loss, which can be quantitatively correlated to the loss of a specific number of water molecules. nih.gov This allows for precise determination of the hydrate's stoichiometry and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference material as a function of temperature. researchgate.net The DSC curve reveals thermal events such as melting, crystallization, and solid-state phase transitions. psu.edu For this compound, DSC can identify the endothermic peak associated with the melting/dissolution of the hydrate and any subsequent exothermic peaks related to decomposition reactions.

Mass Spectrometry (MS) , when coupled to the TGA furnace outlet, analyzes the gaseous products evolved from the sample during heating. iastate.edumpg.de As the sample decomposes, the evolved gas stream is fed into the mass spectrometer, which separates and detects the components based on their mass-to-charge ratio (m/z). psu.edu For this compound, MS would primarily detect water (m/z = 18) during the initial dehydration steps. At higher temperatures, it could identify the gaseous products of hypochlorite decomposition, such as oxygen (O₂, m/z = 32) and potentially chlorine (Cl₂, m/z = 70, 72, 74). This evolved gas analysis is crucial for elucidating the complete thermal decomposition mechanism. nih.gov

Advanced Electron Microscopy Techniques for Morphological and Nanoscale Characterization

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and ultrastructure of this compound crystals. nih.govmdpi.com These methods use a focused beam of electrons to generate high-resolution images, providing information that is unattainable with conventional optical microscopy. researchgate.net

Scanning Electron Microscopy (SEM) scans a focused electron beam across the surface of a sample to create an image. researchgate.net It provides detailed information about the sample's surface topography, crystal shape (morphology), and size distribution. rsc.org For this compound, SEM could be used to examine the external crystal habit, identify any surface defects or intergrowths, and observe changes in morphology resulting from different crystallization conditions or degradation processes. researchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental analysis on a microscopic scale, confirming the spatial distribution of sodium, chlorine, and oxygen and detecting any elemental contaminants. rsc.org

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin sample. mdpi.com This technique provides much higher resolution than SEM, enabling the visualization of internal structures and nanoscale features. nih.gov While sample preparation for TEM is more involved, it can reveal details about the internal crystal structure, including dislocations, stacking faults, and the presence of any amorphous domains. researchgate.net Selected Area Electron Diffraction (SAED), a technique available on most TEMs, can be used to obtain diffraction patterns from nanoscale regions of a single crystal, providing valuable crystallographic information to complement XRPD data. nih.gov

In Situ Spectroscopic and Diffraction Methods for Real-Time Monitoring of Reactions and Phase Changes

In situ analytical techniques are powerful for observing the formation, transformation, and decomposition of this compound in real-time, under controlled environmental conditions. nih.govlongdom.org These methods involve performing an analysis (e.g., diffraction or spectroscopy) directly as a chemical reaction or physical change is occurring, providing dynamic information about reaction kinetics, intermediates, and phase transitions. irb.hr

In Situ X-ray Diffraction allows for the real-time monitoring of changes in the crystalline structure of a material during a process. nih.gov For example, a sample of this compound could be heated or exposed to varying humidity levels within a specialized sample chamber on the diffractometer. By collecting diffraction patterns at regular intervals, one could directly observe the transition from the heptahydrate to a lower hydrate or an anhydrous form, or its decomposition into sodium chloride and other products. irb.hr This approach provides invaluable data on the kinetics and temperature/humidity dependence of these phase changes. nih.gov

In Situ Spectroscopy , such as Raman or FTIR, can also be used to monitor reactions in real-time. longdom.org By placing a spectroscopic probe directly in the reaction vessel or a controlled environment chamber, changes in the molecular composition of the sample can be tracked. nih.gov This would be particularly useful for studying the crystallization of this compound from solution, monitoring the appearance and growth of the characteristic hypochlorite and water vibrational bands. It could also be applied to study the degradation kinetics, tracking the decrease in the hypochlorite peak and the potential emergence of peaks corresponding to byproducts like chlorate. researchgate.net

Future Research Trajectories for Sodium Hypochlorite Heptahydrate

Elucidating the Complete Phase Diagram of the NaOCl-H₂O System with Emphasis on Higher Hydrates

A fundamental area for future research is the comprehensive mapping of the sodium hypochlorite-water (NaOCl-H₂O) phase diagram. While the dihydrate and pentahydrate forms are known, the existence and stability of higher hydrates like the heptahydrate under various temperature and pressure conditions remain largely unexplored. Recent discoveries in similar binary systems, such as the H₂O-NaCl system which revealed hyperhydrated crystalline phases, suggest that a greater diversity of hydrated forms of common salts may exist. uchicago.edu A complete phase diagram would be invaluable for understanding the formation, stability, and transitions of sodium hypochlorite (B82951) heptahydrate.

Future investigations should focus on:

Systematic screening: Employing advanced analytical techniques to identify all stable and metastable hydrate (B1144303) phases of sodium hypochlorite across a broad range of temperatures and pressures.

Thermodynamic modeling: Developing robust thermodynamic models to predict the stability fields of different hydrates, including the heptahydrate.

Structural characterization: Determining the crystal structures of any newly identified higher hydrates to understand the arrangement of water molecules and ions within the lattice.

This knowledge is crucial for controlling the crystallization process and for the rational design of applications that leverage the specific properties of the heptahydrate.

Design and Synthesis of Stabilized Sodium Hypochlorite Heptahydrate Formulations

A significant hurdle for the practical application of sodium hypochlorite, in both its liquid and solid forms, is its inherent instability. Aqueous solutions of sodium hypochlorite are prone to decomposition, a process influenced by factors such as pH, temperature, concentration, and exposure to light. nih.govresearchgate.net While various stabilizers have been investigated for aqueous solutions, including phosphates, silicates, and amino compounds, the development of stabilized solid formulations of the heptahydrate is a critical research frontier. patsnap.comgoogle.comgoogle.com

Future research in this area should target:

Novel Stabilizing Agents: The exploration of new classes of stabilizing agents specifically designed for the solid state. This could include co-formers, excipients, or encapsulating materials that protect the heptahydrate from degradation triggers.

Formulation Engineering: The development of advanced formulation strategies, such as co-crystallization, spray drying, or fluidized bed coating, to create stable, free-flowing powders or granules of this compound.

Accelerated Stability Studies: Conducting rigorous stability testing under various stress conditions (e.g., elevated temperature, humidity, light exposure) to predict the shelf-life and performance of new formulations.

The successful development of stabilized heptahydrate formulations would significantly enhance its utility in applications requiring long-term storage and controlled release of active chlorine.

Mechanistic Understanding of Solid-State Reactions Involving the Heptahydrate

The chemical reactivity of this compound in the solid state is a complex and largely uncharted territory. Understanding the mechanisms of its decomposition and its reactions with other solid compounds is essential for ensuring its safe handling and for designing novel synthetic applications. Solid-state reactions can proceed through different pathways than their solution-phase counterparts, often influenced by crystal packing, defects, and surface chemistry.

Key research questions to address include:

Decomposition Pathways: Identifying the primary decomposition products and elucidating the kinetic and thermodynamic parameters of the degradation process in the solid state.

Solid-State Reactivity: Investigating the reactions of this compound with various organic and inorganic substrates in the absence of a solvent. This could lead to the development of novel, environmentally friendly synthetic methodologies.

Influence of Crystal Habit: Examining how the size, shape, and surface properties of heptahydrate crystals affect their reactivity and stability.

A deeper mechanistic understanding will enable better control over the reactivity of solid sodium hypochlorite, opening up new possibilities in areas such as organic synthesis and materials science.

Development of Novel Analytical Probes for Direct Characterization of Heptahydrate in Complex Matrices

The ability to accurately and selectively detect and quantify this compound in complex mixtures is crucial for quality control, environmental monitoring, and understanding its behavior in various applications. While methods exist for the analysis of aqueous hypochlorite, techniques for the direct characterization of the solid heptahydrate, particularly within complex matrices, are lacking.

Future research should focus on:

Spectroscopic and Diffraction Techniques: Developing and adapting techniques like solid-state NMR, Raman spectroscopy, and powder X-ray diffraction for the in-situ characterization and quantification of the heptahydrate.

Hyphenated Analytical Methods: Exploring the potential of hyphenated techniques, such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS), to simultaneously probe the thermal stability and decomposition products of the heptahydrate.

Sensor Development: Designing and fabricating novel sensors capable of selectively detecting solid this compound, which would be invaluable for real-time monitoring in industrial processes.

The availability of advanced analytical tools will be instrumental in advancing research across all facets of this compound chemistry.

Synergistic Theoretical and Experimental Approaches to Explore Heptahydrate Behavior

A powerful strategy for accelerating the understanding of this compound is the integration of theoretical modeling with experimental studies. Computational chemistry can provide insights into the structure, bonding, and reactivity of the heptahydrate at an atomic level, guiding and interpreting experimental findings.

Future research should embrace a synergistic approach by:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to predict the geometric and electronic structure of the heptahydrate, as well as its vibrational spectra and reaction energetics.

Molecular Dynamics Simulations: Using molecular dynamics (MD) simulations to model the dynamic behavior of the heptahydrate, including its phase transitions, interactions with other molecules, and decomposition mechanisms. rsc.org

Integrated Experimental Validation: Designing experiments to specifically test the predictions of theoretical models, creating a feedback loop that refines both the computational methods and the experimental understanding.

Q & A

Q. What are the standard protocols for preparing stable sodium hypochlorite heptahydrate solutions in laboratory settings?

this compound solutions require precise dilution and buffering to maintain stability. For example, a hypochlorite reagent can be prepared by dissolving sodium hydroxide and disodium phosphate heptahydrate (Na₂HPO₄·7H₂O) in water, followed by adding commercial bleach (5.25–6% sodium hypochlorite) and adjusting the final volume. Buffering with phosphate is critical to stabilize the active chlorine content and mitigate decomposition . Storage in light-protected polyethylene containers is recommended to minimize photodegradation .

Q. How does the crystalline structure of this compound influence its reactivity compared to anhydrous forms?

The heptahydrate form (CAS 6431-03-9) contains seven water molecules, which stabilize the hypochlorite ion (OCl⁻) and reduce its oxidative volatility compared to anhydrous sodium hypochlorite. This structural stability allows for controlled release of active chlorine in reactions, making it preferable for applications requiring gradual oxidation, such as organic synthesis or controlled disinfection studies .

Q. What safety protocols are essential for handling this compound in wet-lab experiments?

Key safety measures include:

  • Using chemical-resistant gloves and goggles to avoid skin/eye exposure.
  • Working in fume hoods to prevent inhalation of chlorine vapors.
  • Immediate decontamination of spills with copious water and neutralization with sodium thiosulfate.
  • Avoiding prolonged storage, as degradation increases reactivity and hazard potential .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s stability across different experimental conditions?

Discrepancies often arise from variations in pH, temperature, and buffer composition. For instance, phosphate buffers (pH 7–8) enhance stability, while acidic conditions accelerate chlorine gas release. Systematic studies should report detailed parameters (e.g., ionic strength, trace metal content) to enable cross-comparison. Evidence from spectrophotometric analyses (e.g., Spectroquant® Prove 600) highlights the importance of standardized calibration to minimize inter-study variability .

Q. What advanced analytical techniques are recommended for quantifying degradation byproducts of this compound?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry is effective for detecting chlorinated organic byproducts (e.g., chloramines, trihalomethanes). Rapid ion chromatography (IC) methods can quantify inorganic anions like chlorate (ClO₃⁻) and perchlorate (ClO₄⁻), which form during hypochlorite decomposition under UV exposure or elevated temperatures .

Q. How does this compound interact with biological macromolecules in antimicrobial studies, and what methodological controls are necessary?

Hypochlorite oxidizes thiol groups in proteins and unsaturated lipids in microbial membranes, causing cell lysis. Researchers must control for pH (optimally 6.5–7.5) and organic load (e.g., serum or biofilm components), which consume active chlorine and reduce efficacy. Parallel assays using fluorescent probes (e.g., aminophenyl fluorescein) can quantify residual oxidative capacity .

Q. What experimental designs mitigate interference from this compound’s oxidative byproducts in environmental toxicity assays?

Use reducing agents like sodium thiosulfate to quench residual hypochlorite before toxicity evaluation. For aquatic toxicity studies, measure dissolved oxygen and chlorine species (e.g., free chlorine, chloramines) to differentiate hypochlorite-specific effects from secondary oxidative stress .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal concentrations of this compound for biofilm eradication?

Biofilm matrix composition (e.g., polysaccharides vs. extracellular DNA) affects hypochlorite penetration. Studies using Pseudomonas aeruginosa biofilms recommend 0.5–1% (w/v) active chlorine, while Candida albicans biofilms require ≥2% due to thicker cell walls. Methodological transparency in biofilm culturing and chlorine quantification (e.g., iodometric titration) is critical for reproducibility .

Q. How can researchers address variability in hypochlorite heptahydrate’s efficacy across different water treatment models?

Variability often stems from differences in water hardness (Ca²⁺/Mg²⁺ ions) and organic content, which sequester active chlorine. Pre-treatment with chelators (e.g., EDTA) or filtration to remove particulate matter improves consistency. Standardized protocols from agencies like the EPA or WHO should be referenced for comparative analysis .

Methodological Best Practices

Q. What quality control measures ensure accurate titration of this compound solutions?

Use iodometric titration with starch indicator for direct active chlorine quantification. Validate results against UV-Vis spectrophotometry (absorption at 292 nm for OCl⁻). Regularly calibrate pH meters and titrants (e.g., sodium thiosulfate) to avoid systematic errors .

Q. How should researchers document this compound’s purity and degradation status in publications?

Report CAS 6431-03-9, lot number, and storage conditions (temperature, light exposure). Include periodic iodometric titration results and HPLC/IC data for degradation byproducts. Reference standards from authoritative databases (e.g., CAS Common Chemistry) enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.